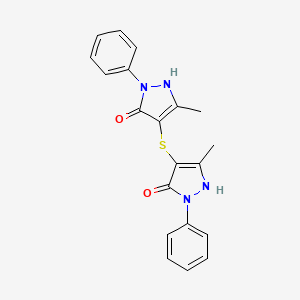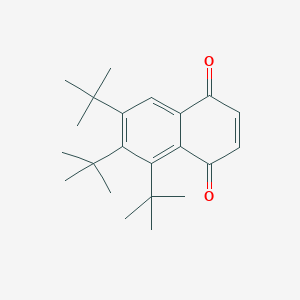![molecular formula C10H8O4 B14286334 2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate CAS No. 139555-22-9](/img/structure/B14286334.png)
2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxobicyclo[420]octa-1(6),3-dien-7-yl acetate is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate typically involves a multi-step process. One common method involves the cyclization of a suitable precursor under specific conditions. For example, a tandem Rhodium (I) catalyzed reaction can be used to prepare bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes . This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and catalysis can be applied to scale up the production process. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane: This compound has a similar bicyclic structure and is used in polymer coating production.
Bicyclo[4.2.0]octa-1,5,7-trienes: These compounds are synthesized using similar catalytic methods and have applications in organic synthesis.
Uniqueness
2,5-Dioxobicyclo[420]octa-1(6),3-dien-7-yl acetate is unique due to its specific functional groups and reactivity
Propriétés
Numéro CAS |
139555-22-9 |
|---|---|
Formule moléculaire |
C10H8O4 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
(2,5-dioxo-7-bicyclo[4.2.0]octa-1(6),3-dienyl) acetate |
InChI |
InChI=1S/C10H8O4/c1-5(11)14-9-4-6-7(12)2-3-8(13)10(6)9/h2-3,9H,4H2,1H3 |
Clé InChI |
JNVXKWNSJBPZTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CC2=C1C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


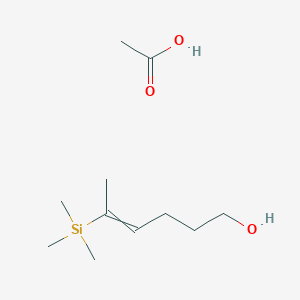
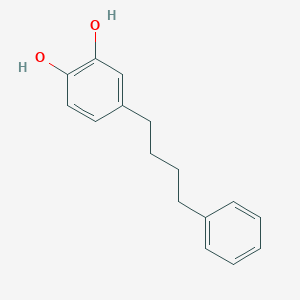
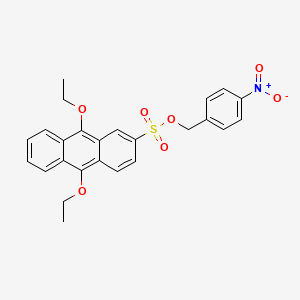
![[3-Fluoro-2-(methylsulfanyl)propyl]benzene](/img/structure/B14286263.png)
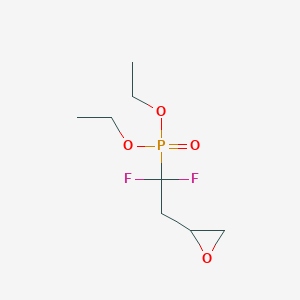
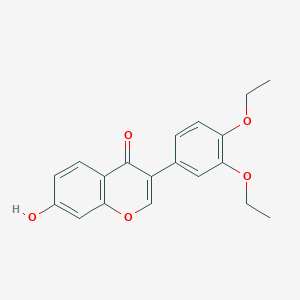
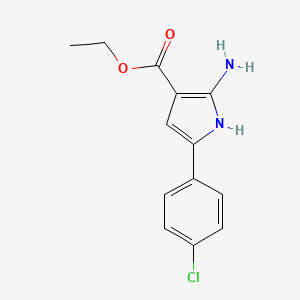

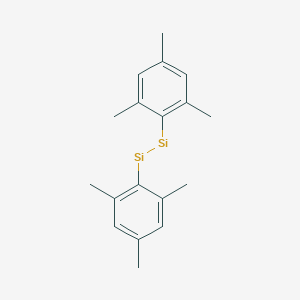
![Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14286325.png)
![2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14286328.png)
